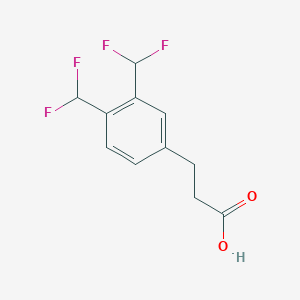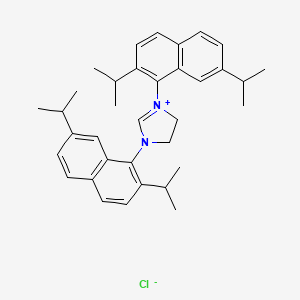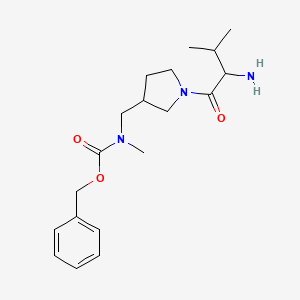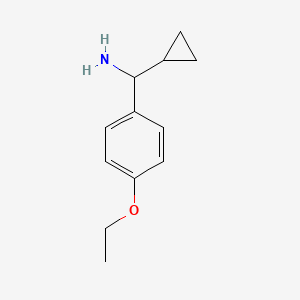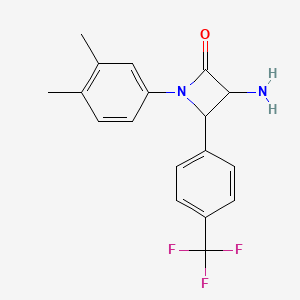
3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Functionalization of the Phenyl Rings: The dimethyl and trifluoromethyl groups can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
3-Amino-1-phenylazetidin-2-one: Lacks the dimethyl and trifluoromethyl groups, which might affect its reactivity and biological activity.
4-(4-Trifluoromethylphenyl)azetidin-2-one: Lacks the amino group, which could influence its chemical properties and applications.
Uniqueness
The presence of both the amino group and the specific substitutions on the phenyl rings makes 3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one unique
属性
分子式 |
C18H17F3N2O |
|---|---|
分子量 |
334.3 g/mol |
IUPAC 名称 |
3-amino-1-(3,4-dimethylphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C18H17F3N2O/c1-10-3-8-14(9-11(10)2)23-16(15(22)17(23)24)12-4-6-13(7-5-12)18(19,20)21/h3-9,15-16H,22H2,1-2H3 |
InChI 键 |
LCGQAEORBBTNAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)

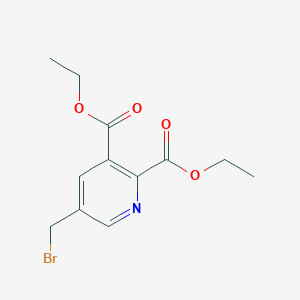
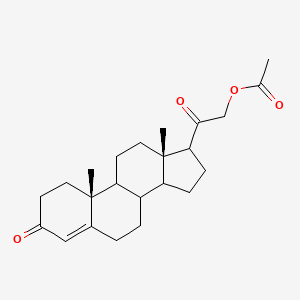
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
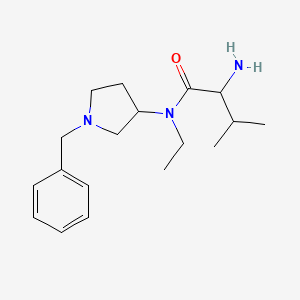
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
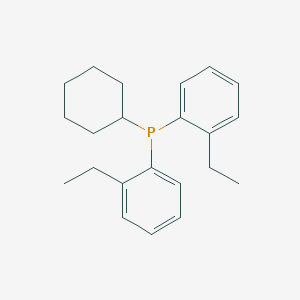
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
